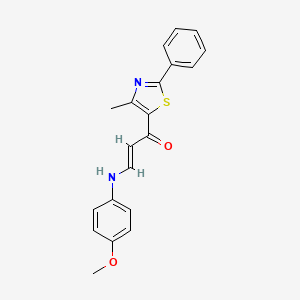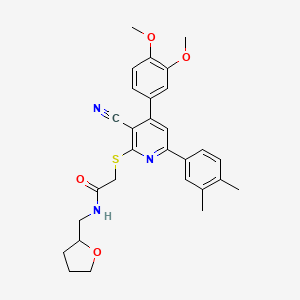![molecular formula C27H28ClN5O B2863356 1-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 385393-99-7](/img/structure/B2863356.png)
1-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C27H28ClN5O and its molecular weight is 474.01. The purity is usually 95%.
BenchChem offers high-quality 1-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The compound has been used in the study of crystal structures . The crystal structure of a similar compound, 1- (4- (4-chlorophenoxy)-2-chlorophenyl)ethanone, has been analyzed in detail . This kind of research can provide valuable insights into the physical and chemical properties of the compound, which can be useful in various fields such as materials science and pharmaceuticals.
Cancer Research
The compound has potential applications in cancer research . A similar compound has been developed that targets Poly (ADP-Ribose) Polymerase in human breast cancer cells . This kind of research can lead to the development of new treatments for cancer.
Drug Design
The compound could be used in the design of new drugs . The development of similar compounds that target specific proteins in human cells has been reported . This kind of research can lead to the discovery of new drugs for treating various diseases.
Fungicidal Activity
The compound could potentially be used in the development of new fungicides . A similar compound, 2-(4-Chlorophenoxy)-1-cyclohexyl-1-(3-pyridyl)ethan-1-ol, has been synthesized and tested for its fungicidal activity . This kind of research can lead to the development of new fungicides for use in agriculture.
Synthesis of Novel Compounds
The compound could be used as a starting material in the synthesis of novel compounds . The development of similar compounds has been reported . This kind of research can lead to the discovery of new compounds with potential applications in various fields.
Study of Molecular Interactions
The compound could be used in the study of molecular interactions . The crystal structure analysis of a similar compound has provided insights into the interactions between the atoms in the molecule . This kind of research can provide valuable information about the behavior of molecules, which can be useful in various fields such as chemistry and biology.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to bind to mitochondrial voltage-dependent anion channels (vdac) and alter its gating . VDAC plays a crucial role in controlling the passage of metabolites and ions across the mitochondrial outer membrane, and it’s involved in apoptosis and cell survival.
Mode of Action
Compounds with similar structures have been shown to induce an oxidative, non-apoptotic cell death in several human tumors harboring activating mutations in the ras-raf-mek signaling . This suggests that the compound might interact with its targets in a way that alters cellular signaling pathways, leading to cell death.
Biochemical Pathways
Given its potential interaction with vdac and the ras-raf-mek signaling pathway, it can be inferred that it might affect cellular metabolism and signal transduction pathways related to cell survival and death .
Result of Action
Similar compounds have been shown to induce cell death in certain types of cancer cells . This suggests that the compound might have cytotoxic effects, particularly in cells with certain genetic mutations.
Propiedades
IUPAC Name |
1-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClN5O/c1-3-22-19(2)23(18-29)26-30-24-6-4-5-7-25(24)33(26)27(22)32-14-12-31(13-15-32)16-17-34-21-10-8-20(28)9-11-21/h4-11H,3,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPCZUDVWGEYID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CCOC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-dimethyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2863276.png)

![N-butyl-N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2863281.png)

![N-(3,4-dimethoxyphenethyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2863283.png)
methanone](/img/structure/B2863285.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]acetamide](/img/no-structure.png)
![2-Oxa-5-azaspiro[3.5]nonane-6,8-dione](/img/structure/B2863288.png)

![2-[(4-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2863293.png)


